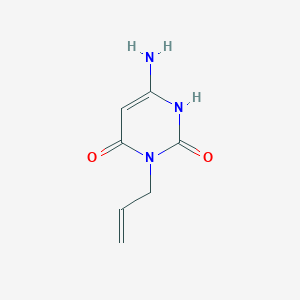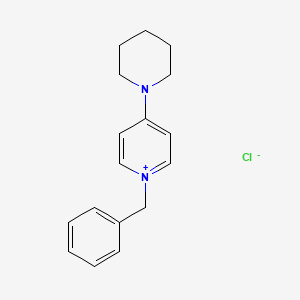
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class This compound is characterized by the presence of a benzimidazole ring fused with a tetrahydro ring and substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole typically involves the condensation of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. One common method involves the use of 3,4-dimethoxybenzaldehyde and o-phenylenediamine in the presence of a catalyst such as polyphosphoric acid or acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, alkylated, or sulfonylated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties and applications.
Bevantolol: A beta-1 adrenoceptor antagonist with structural similarities and therapeutic uses in treating angina pectoris and hypertension
Uniqueness
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole is unique due to its fused benzimidazole-tetrahydro ring system and the presence of the 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
131167-84-5 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C15H18N2O2/c1-18-13-8-7-10(9-14(13)19-2)15-16-11-5-3-4-6-12(11)17-15/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
IMKJNHDEIKSQKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)CCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

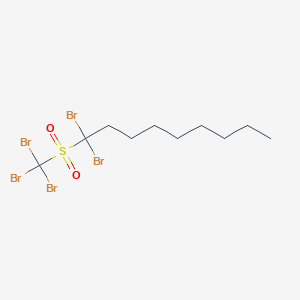
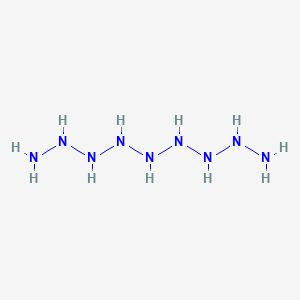
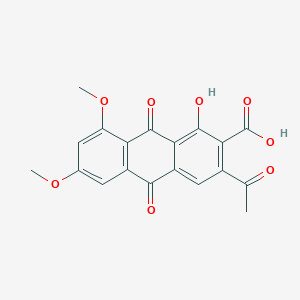
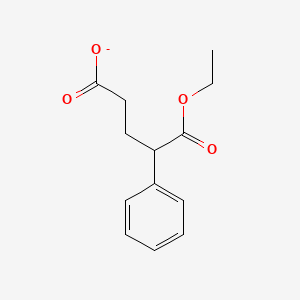
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)


